Ethyl 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound belonging to the pyrazole family This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a chlorinated aromatic ring
Preparation Methods
The synthesis of Ethyl 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-keto ester under acidic conditions.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution using an appropriate amine.
Chlorination of the aromatic ring: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Ethyl 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to the amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles like hydroxyl or alkoxy groups under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.
Common reagents and conditions for these reactions include acidic or basic catalysts, oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions include nitro derivatives, substituted aromatic compounds, and carboxylic acids.
Scientific Research Applications
Ethyl 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of bioactive compounds with potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Ethyl 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate: Lacks the methyl group on the aromatic ring.
Ethyl 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxylate: Lacks the chlorine atom on the aromatic ring.
Ethyl 5-amino-1-(2-chloro-3-methylphenyl)-1H-pyrazole-4-carboxylate: Has a different position for the chlorine and methyl groups on the aromatic ring.
Biological Activity
Ethyl 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound classified within the pyrazole family. Its molecular formula is C12H12ClN3O2, and it has a molecular weight of approximately 279.72 g/mol. The compound features a pyrazole ring, an amino group, and a carboxylate ester, which contribute to its potential biological activities.
Antimicrobial Properties
Research indicates that derivatives of pyrazole, including this compound, exhibit significant antimicrobial activity. A study focusing on similar pyrazole compounds demonstrated their effectiveness against a range of bacteria, particularly Gram-positive strains such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) ranging from 7.81 to 62.5 μg/ml . In contrast, the activity against Gram-negative bacteria was notably weaker, with MICs between 250 and 1000 μg/ml.
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. In particular, compounds similar to this compound have shown promise in inhibiting tumor growth and angiogenesis. For instance, certain derivatives have been reported to block angiogenesis effectively in chick chorioallantoic membrane assays, suggesting their utility in cancer therapy .
The mechanisms by which these compounds exert their biological effects are multifaceted:
- Enzyme Inhibition : this compound may inhibit specific enzymes or receptors involved in disease pathways, making it a candidate for therapeutic development.
- Cell Cycle Arrest : Some derivatives have been shown to arrest the cell cycle in the G2/M phase, indicating potential as anticancer agents .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Studies have indicated that certain pyrazole derivatives exhibit low cytotoxicity towards eukaryotic cells at concentrations that exert antimicrobial effects. For example, one study reported an EC50 value of 278.8 μg/ml for a related compound, indicating minimal toxicity at effective concentrations against bacterial strains .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with similar compounds based on structural features and biological efficacy:
Compound Name | Similarity | CAS Number | Notable Biological Activity |
---|---|---|---|
Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | 0.97 | 14678-87-6 | Antimicrobial |
Ethyl 5-amino-1-(p-tolyl)-1H-pyrazole-4-carboxylate | 0.82 | 15001-11-3 | Anticancer |
Methyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate | 0.79 | 1825395-08-1 | Antimicrobial |
Methyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | 0.98 | 121716-20-9 | Anticancer |
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | 0.77 | 138907-68-3 | Antimicrobial |
This table illustrates the structural similarities and varying biological activities among related compounds, highlighting the unique properties of this compound.
Properties
Molecular Formula |
C13H14ClN3O2 |
---|---|
Molecular Weight |
279.72 g/mol |
IUPAC Name |
ethyl 5-amino-1-(3-chloro-2-methylphenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H14ClN3O2/c1-3-19-13(18)9-7-16-17(12(9)15)11-6-4-5-10(14)8(11)2/h4-7H,3,15H2,1-2H3 |
InChI Key |
VPJXPEPAITYBPF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=C(C(=CC=C2)Cl)C)N |
Origin of Product |
United States |
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